Hydrogen-Bond Donor Count and Topological Polar Surface Area Differentiation Versus the N-Cyclopentyl Analog
The target compound contains a tertiary hydroxy group on the cyclopentyl ring (HBD count = 2; one amide NH, one tertiary alcohol) [1]. N-cyclopentyl-2-(3-methylphenoxy)acetamide lacks this hydroxyl group (HBD count = 1; amide NH only) . The additional HBD increases TPSA from an estimated 46–49 Ų (analog) to 58.6 Ų (target), while simultaneously reducing the number of rotatable bonds from 4 (analog, based on C₁₄H₁₉NO₂ scaffold) to 5 (target) [1]. Both parameters are primary determinants of oral bioavailability and blood–brain barrier penetration in standard drug-likeness filters (e.g., Lipinski, Veber rules) [1].
| Evidence Dimension | Hydrogen-bond donor count and TPSA |
|---|---|
| Target Compound Data | HBD = 2; TPSA = 58.6 Ų; Rotatable bonds = 5 [1] |
| Comparator Or Baseline | N-cyclopentyl-2-(3-methylphenoxy)acetamide: HBD = 1; TPSA ≈ 46–49 Ų (estimated from analog C₁₄H₁₉NO₂); Rotatable bonds = 4 |
| Quantified Difference | Δ HBD = +1; Δ TPSA ≈ +10–13 Ų; Δ Rotatable bonds = +1 |
| Conditions | Computed properties (PubChem / standard cheminformatics algorithms) [1] |
Why This Matters
An additional hydrogen-bond donor and increased TPSA are expected to reduce passive membrane permeability and may alter oral bioavailability; procurement of the non-hydroxylated analog will therefore not replicate the permeability or transporter interaction profile of the target compound.
- [1] PubChem Compound Summary, CID 49670549, N-((1-hydroxycyclopentyl)methyl)-2-(m-tolyloxy)acetamide. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/49670549 (accessed 2024). View Source
